molecular formula C34H34NOPS B12298454 (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298454
M. Wt: 535.7 g/mol
InChI Key: ZAOBJUBMZVUTAS-OVFDOZPJSA-N
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Description

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the diphenylphosphanyl group, and the attachment of the sulfinamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. It is also employed in the synthesis of complex organic molecules.

Biology

In biological research, this compound may be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in drug design and development. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and advanced materials. Its role in catalysis and synthesis makes it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of a naphthalene ring, diphenylphosphanyl group, and sulfinamide moiety. This unique structure imparts specific reactivity and selectivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C34H34NOPS

Molecular Weight

535.7 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3/t33-,38?/m1/s1

InChI Key

ZAOBJUBMZVUTAS-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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